4-Bromo-2-isobutoxybenzoic acid
Overview
Description
4-Bromo-2-isobutoxybenzoic acid is a chemical compound that belongs to the family of benzoic acids. It is characterized by the presence of a bromine atom at the fourth position and an isobutoxy group at the second position on the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents but insoluble in water. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-isobutoxybenzoic acid typically involves the bromination of 2-isobutoxybenzoic acid. The reaction is carried out by treating 2-isobutoxybenzoic acid with bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the isobutoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-isobutoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid (H2SO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Esterification: Formation of esters of this compound.
Reduction: Formation of 4-Bromo-2-isobutoxybenzyl alcohol.
Scientific Research Applications
4-Bromo-2-isobutoxybenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-2-isobutoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the isobutoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-methoxybenzoic acid
- 4-Bromo-2-ethoxybenzoic acid
- 4-Bromo-2-propoxybenzoic acid
Uniqueness
4-Bromo-2-isobutoxybenzoic acid is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-bromo-2-(2-methylpropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)6-15-10-5-8(12)3-4-9(10)11(13)14/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNKWDTWXPWBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647609 | |
Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855482-59-6 | |
Record name | 4-Bromo-2-(2-methylpropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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